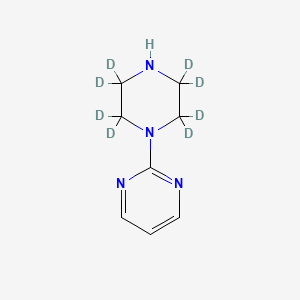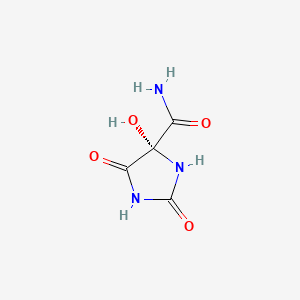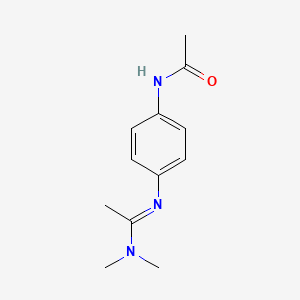
2-(1-Pipérazinyl)pyrimidine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Piperazinyl)pyrimidine-d8: is a deuterated form of 2-(1-Piperazinyl)pyrimidine, a heterocyclic compound that has been extensively studied for its biological activity. The deuterated version, 2-(1-Piperazinyl)pyrimidine-d8, is often used in scientific research due to its unique properties, which include increased stability and altered metabolic pathways compared to its non-deuterated counterpart .
Applications De Recherche Scientifique
2-(1-Piperazinyl)pyrimidine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium isotope effects.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated drugs and other compounds for pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)pyrimidine-d8 typically involves the deuteration of 2-(1-Piperazinyl)pyrimidine. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids .
Industrial Production Methods: Industrial production of 2-(1-Piperazinyl)pyrimidine-d8 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and specialized catalysts to facilitate the exchange of hydrogen with deuterium .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Piperazinyl)pyrimidine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrimidine N-oxides, while reduction can yield various reduced forms of the compound .
Mécanisme D'action
The mechanism of action of 2-(1-Piperazinyl)pyrimidine-d8 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter its metabolic stability and the rate of enzymatic reactions. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool for studying drug metabolism and action .
Comparaison Avec Des Composés Similaires
2-(1-Piperazinyl)pyrimidine: The non-deuterated form, widely studied for its biological activity.
1-(2-Pyrimidyl)piperazine: Another piperazine derivative with similar structural features.
Uniqueness: 2-(1-Piperazinyl)pyrimidine-d8 is unique due to the presence of deuterium atoms, which provide increased stability and altered metabolic pathways. This makes it particularly useful in research applications where these properties are advantageous .
Propriétés
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-pyrimidin-2-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=CC=N2)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858319 |
Source


|
| Record name | 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309283-31-5 |
Source


|
| Record name | 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate](/img/structure/B587286.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)
![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)


![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)



